molecular formula C14H14N2O B177539 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline CAS No. 109660-13-1

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

Cat. No.: B177539
CAS No.: 109660-13-1
M. Wt: 226.27 g/mol
InChI Key: QCVNRITUPLGEMZ-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline: is a heterocyclic compound that features both quinoline and oxazoline moieties. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring imparts aromatic characteristics, while the oxazoline ring provides additional reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the oxazoline ring. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazoline ring, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Chemistry: 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is used as a ligand in coordination chemistry, forming complexes with various metals

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s unique structure allows it to be explored as a pharmacophore in the design of new therapeutic agents. Its derivatives are studied for their potential to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine
  • 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)aniline
  • 4,4-Dimethyl-2-(2-quinolinyl)oxazoline

Comparison: 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is unique due to the presence of both quinoline and oxazoline rings, which confer distinct chemical and biological properties. Compared to 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine, the quinoline derivative has a more complex aromatic system, leading to different reactivity and potential applications. Similarly, 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)aniline lacks the extended aromatic system of quinoline, resulting in different electronic properties and biological activities.

Properties

IUPAC Name

4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNRITUPLGEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=NC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549038
Record name 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109660-13-1
Record name 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109660-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109660-13-1
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Synthesis routes and methods

Procedure details

To an oven dried 250 mL round bottomed flask was weighed p-Toluene sulfonyl chloride (1.049 g, 5.5 mmol) and N,N-dimethylaminopyridine (39.1 mg, 0.32 mmol). A magnetic stirbar was added and the flask was placed under N2 atmosphere. The flask was charged with DCE (20 mL) and triethylamine (3.2 mL, 23 mmol). The N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide (1.112 g, 4.55 mmol) was dissolved in DCE (15 mL) and added to the flask dropwise via syringe. The reaction mixture was stirred at 0° C. for 15 min, before a reflux condenser was fitted to the flask and heated to reflux for 16 h. The reaction mixture was cooled to room temperature, transferred to a separatory funnel and diluted with DCM (70 mL). The organic phase was washed with saturated NaHCO3 solution (2×70 mL), H2O (2×70 mL), and Brine (1×70 mL). Dried over Na2SO4, filtered and concentrated under reduced pressure. The crude mixture was purified by flash chromatography eluting with 20%→30% acetone in hexanes to afford 4,4-dimethyl-2-(quinoline-2-yl)-oxazoline in 47% yield (484 mg, 2.14 mmol) according to the reaction
Quantity
1.049 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
39.1 mg
Type
reactant
Reaction Step Two
Quantity
1.112 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
3.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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